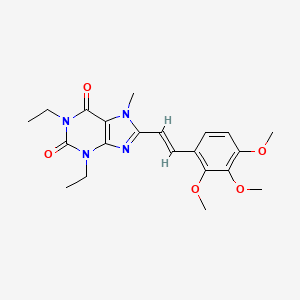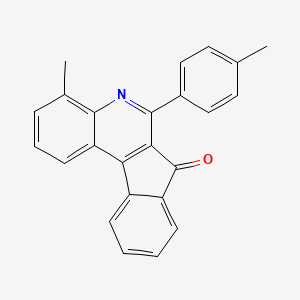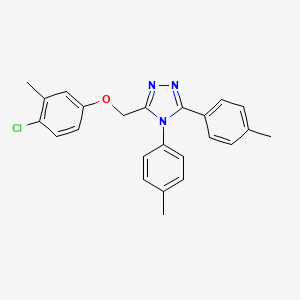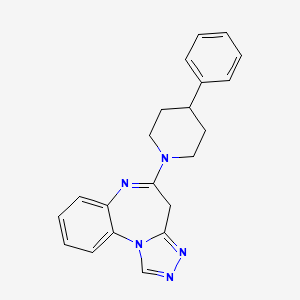
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring fused with a phthalazine moiety, and it is substituted with a 3,4-dimethoxyphenyl group and an ethoxy group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the triazole ring. The final step involves the cyclization of the triazole intermediate with phthalic anhydride under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the ethoxy group.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules, making it valuable in the pharmaceutical and chemical industries.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- involves its interaction with specific molecular targets. In medicinal applications, the compound has been shown to inhibit enzymes involved in cancer cell proliferation, such as PARP-1 and EGFR. The compound binds to the active sites of these enzymes, preventing their normal function and leading to the inhibition of cancer cell growth. Additionally, the compound’s ability to intercalate with DNA contributes to its anticancer activity by disrupting DNA replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo(3,4-b)thiadiazines: These compounds share a similar triazole ring structure but differ in the fused ring system, which includes a thiadiazine moiety instead of a phthalazine moiety.
1,2,4-Triazolo(4,3-a)quinoxalines: These compounds have a quinoxaline ring fused with the triazole ring, offering different biological activities and applications.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,4-dimethoxyphenyl)-6-ethoxy- is unique due to its specific substitution pattern and the presence of both a phthalazine and a triazole ring. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities compared to similar compounds.
Propiedades
Número CAS |
87540-49-6 |
|---|---|
Fórmula molecular |
C19H18N4O3 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C19H18N4O3/c1-4-26-19-14-8-6-5-7-13(14)18-21-20-17(23(18)22-19)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3 |
Clave InChI |
OHNXXAVUGGTUCJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




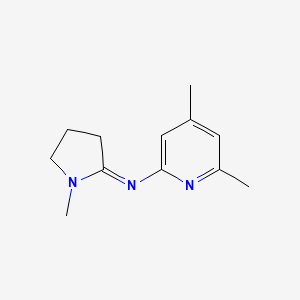
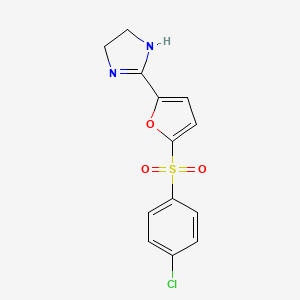

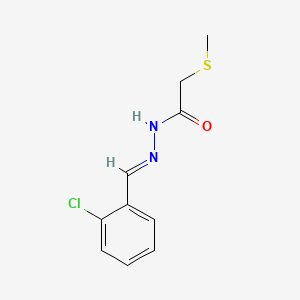
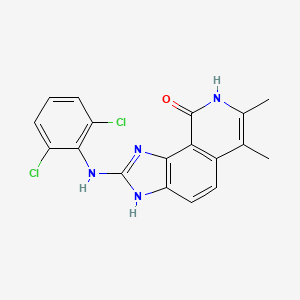
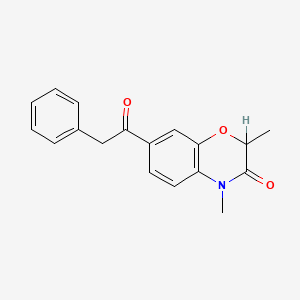
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)

